molecular formula C7H13ClN4 B13642335 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride

Cat. No.: B13642335
M. Wt: 188.66 g/mol
InChI Key: PRLLNSYGIAHNIA-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride: is a chemical compound that features a triazole ring fused to a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both the triazole and piperidine rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The piperidine ring can be introduced through various synthetic routes, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: Both the triazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced forms of the triazole or piperidine rings.

Scientific Research Applications

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors to exert its effects. The triazole ring can bind to metal ions or other active sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with the piperidine ring are often used in pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride apart is the combination of the triazole and piperidine rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H13ClN4

Molecular Weight

188.66 g/mol

IUPAC Name

3-(2H-triazol-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;/h5-6,8H,1-4H2,(H,9,10,11);1H

InChI Key

PRLLNSYGIAHNIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NNN=C2.Cl

Origin of Product

United States

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